6,6'-Bi-1,4,8,11-tetraazacyclotetradecane
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Overview
Description
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound with the molecular formula C20H46N8. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane typically involves the reduction of 6,6’-bi-1,4,8,11-tetraazacyclotetradecan-5,7-dione using diborane in bis(2-methoxyethyl) ether . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques, followed by purification processes such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper and nickel.
Substitution: Can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., CuCl2, NiCl2) and reducing agents like diborane . The reactions are typically carried out in solvents such as bis(2-methoxyethyl) ether under controlled temperature conditions .
Major Products
The major products formed from these reactions are metal complexes, which have distinct spectral and electrochemical properties .
Scientific Research Applications
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Mechanism of Action
The mechanism by which 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane exerts its effects involves the formation of stable metal complexes. The compound’s nitrogen atoms coordinate with metal ions, stabilizing them and altering their chemical properties . This coordination can influence various molecular pathways, depending on the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound that also forms stable metal complexes.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Known for its protonation properties and relevance in polyaza polycarboxylic macrocycles.
Uniqueness
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane is unique due to its ability to form ditopic receptors for homo- and hetero-bimetallic complexes, which is not commonly observed in similar compounds . This property makes it particularly valuable in coordination chemistry and related fields .
Properties
CAS No. |
102632-51-9 |
---|---|
Molecular Formula |
C20H46N8 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
6-(1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C20H46N8/c1-3-21-7-11-25-15-19(16-26-12-8-22-4-1)20-17-27-13-9-23-5-2-6-24-10-14-28-18-20/h19-28H,1-18H2 |
InChI Key |
KQMSYFWGOQIZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCC(CNCCNC1)C2CNCCNCCCNCCNC2 |
Origin of Product |
United States |
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